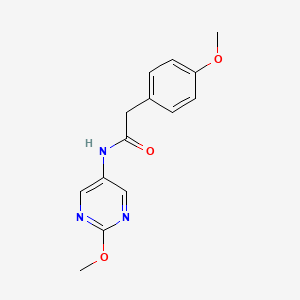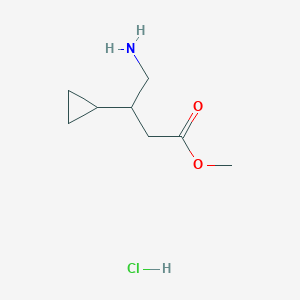
2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Conventional vs. Microwave Assisted Synthesis
Research demonstrates the synthesis of acetamide derivatives using both conventional and microwave-assisted methods. These derivatives, including structures akin to 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide, were evaluated for enzyme inhibitory activities against enzymes like bovine carbonic anhydrase and acetylcholinesterase, showcasing the potential in medicinal chemistry and enzyme inhibition studies (Virk et al., 2018).
Green Synthesis for Dye Production
A novel Pd / C catalyst was developed for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in azo disperse dyes production. This approach highlights the environmental benefits and efficiency of using advanced catalysis for chemical synthesis (Zhang Qun-feng, 2008).
Chemical Reactivity and Biological Evaluation
Studies on the synthesis and reactivity of novel compounds including 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine derivatives reveal their potential for creating nitrogen heterocyclic compounds with significant biological activity. This underlines the chemical versatility and potential pharmacological applications of such compounds (Farouk et al., 2021).
Structural Orientation and Anion Coordination
Research into the different spatial orientations of amide derivatives for anion coordination provides insights into molecular design and self-assembly mechanisms in crystal engineering, demonstrating the structural complexity and potential for developing new materials (Kalita & Baruah, 2010).
Comparative Metabolism Studies
Investigations into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offer critical data for understanding species-specific differences in drug metabolism, which is crucial for the development of safer agrochemicals and pharmaceuticals (Coleman et al., 2000).
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-12-5-3-10(4-6-12)7-13(18)17-11-8-15-14(20-2)16-9-11/h3-6,8-9H,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJIXAJCLJOWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-methylthiophen-2-yl)methanone](/img/structure/B2684505.png)
![4-Cyclopropyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2684506.png)
![3,6-dichloro-N-[1-(3,4-dihydroxyphenyl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2684510.png)
![4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzamide](/img/structure/B2684511.png)
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6S)-5-hydroxy-2-[(1R,2R,4R,5'S,6S,7R,8S,9R,12R,13S,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2684513.png)

![[3-(Acetylcarbamoyl)-2-(2-methoxyphenyl)iminochromen-7-yl] acetate](/img/structure/B2684519.png)




![N-[(4-methylphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2684527.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2684528.png)